molecular formula C7H16ClNO2 B2956775 [(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride CAS No. 2377005-09-7

[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride

Cat. No. B2956775
CAS RN: 2377005-09-7
M. Wt: 181.66
InChI Key: JFHRYDDMFWSXEZ-LEUCUCNGSA-N
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Description

“[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 1283146-40-6 . It has a molecular weight of 167.64 . The compound is stored at 4 degrees Celsius and comes in a powder form . The IUPAC name for this compound is ((2S,4S)-4-methoxypyrrolidin-2-yl)methanol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO2.ClH/c1-9-6-2-5(4-8)7-3-6;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The methoxy and methyl groups are attached to this ring.


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 167.64 . It is stored at 4 degrees Celsius .

Scientific Research Applications

Methanol as a Building Block in Organic Synthesis

Methanol is a versatile solvent and reagent in organic chemistry, playing a crucial role in various synthetic processes due to its polarity and ability to act as both a solvent and a reactant. It is involved in the formation of hydrocarbons via the decomposition of surface methoxy groups on acidic zeolite catalysts, illustrating its role in the conversion processes in catalysis and material science Wang et al., 2006. Additionally, methanol is fundamental in the synthesis of methyl formate through photo-oxidation processes on TiO2, showcasing its utility in producing valuable chemicals through photocatalytic reactions Phillips et al., 2013.

Methanol in Catalysis and Material Science

Methanol serves as a key feedstock in the methanol-to-olefin process, which is catalyzed by acidic zeolites. This process is significant for the production of light olefins, a crucial component in the petrochemical industry, from methanol. The initial C-C bond formation in this process has been a subject of research, highlighting methanol's role in generating the first hydrocarbons leading to the reactive hydrocarbon pool necessary for the methanol-to-olefin conversion Wang et al., 2003.

Synthetic Applications

The compound's structural motifs, particularly the pyrrolidinyl methanol moiety, are of interest in the synthesis of complex organic molecules. For example, the synthesis of various pyrrolidines and pyrroles through condensation and cyclization reactions showcases the utility of related structures in producing compounds with potential applications in pharmaceuticals and agrochemicals Bellur et al., 2005.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-8-4-7(10-2)3-6(8)5-9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHRYDDMFWSXEZ-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CO)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]1CO)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol hydrochloride

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